
Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate is an organic compound with a complex structure that includes an acetamido group, an aminophenyl group, and a sulfanyl-propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate typically involves the reaction of methyl 2-acetamido-3-(4-nitrophenyl)propanoate with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-acetamido-3-(4-nitrophenyl)propanoate: A precursor in the synthesis of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate.
Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate: A similar compound with a hydroxyl group instead of an amino group.
Methyl 2-acetamido-3-(4-methylphenyl)propanoate: A derivative with a methyl group on the phenyl ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
6632-22-0 |
|---|---|
Fórmula molecular |
C12H16N2O3S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H16N2O3S/c1-8(15)14-11(12(16)17-2)7-18-10-5-3-9(13)4-6-10/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Clave InChI |
HFMHZIYNQKLNIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSC1=CC=C(C=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


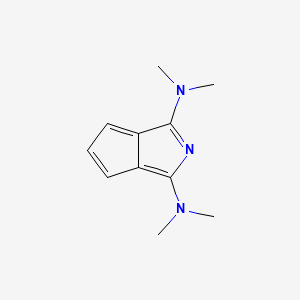

![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
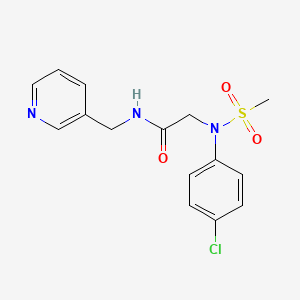
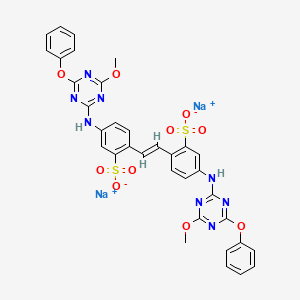
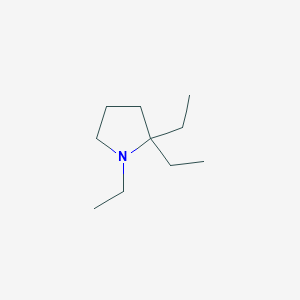
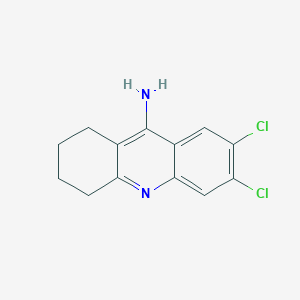

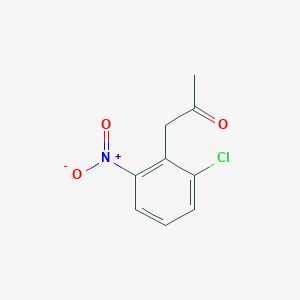
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)
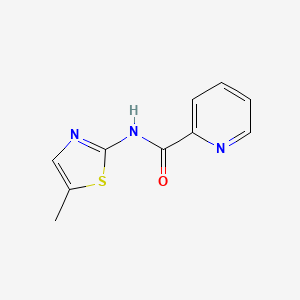
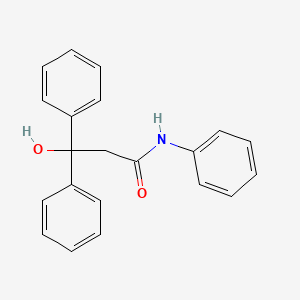

![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
